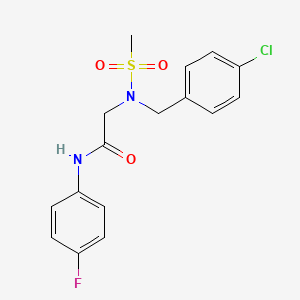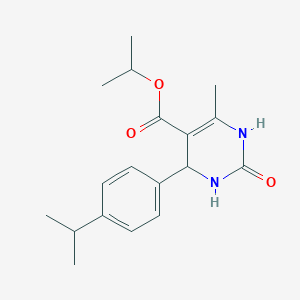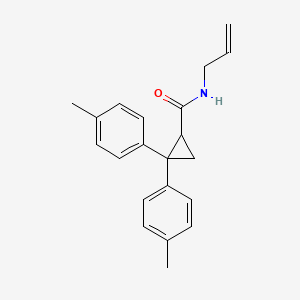
N~2~-(4-chlorobenzyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N2-(4-chlorobenzyl)-N1-(4-fluorophenyl)-N2-(methylsulfonyl)glycinamide involves various strategies, including the activation of fluorophenyl groups and subsequent reactions with sulfonyl and chlorobenzyl components. For example, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction offer insights into the chemical strategies that might be applicable for synthesizing complex molecules like the subject compound (Kim et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by strong intermolecular hydrogen bonding, leading to the formation of stable linear chains or networks. This structural aspect can significantly influence the compound's reactivity and physical properties. For instance, compounds with similar functional groups have demonstrated a pattern of strong intermolecular hydrogen-bonding (Macneill et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of N2-(4-chlorobenzyl)-N1-(4-fluorophenyl)-N2-(methylsulfonyl)glycinamide is influenced by its functional groups. The presence of sulfonyl, fluorophenyl, and chlorobenzyl groups can lead to a variety of chemical reactions, including nucleophilic substitution, arylation, and sulfonamide formation. These reactions are critical for further functionalization or application of the compound in more complex chemical syntheses (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and crystal structure, can be deduced from its molecular structure and intermolecular interactions. The crystalline structure, for instance, can be determined by X-ray crystallography, revealing how the molecular arrangement impacts its physical state and stability (Murugavel et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are inherently tied to the functional groups present in the molecule. The sulfonyl group, for instance, contributes to the compound's acidity and reactivity towards nucleophiles, while the fluorophenyl group may influence its electronic properties and reactivity patterns (Filatov et al., 2012).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKCJVAGLSJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)

![1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)

![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)
![4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234944.png)

![N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide](/img/structure/B5234948.png)
![ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5234951.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5234954.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5234971.png)